Sodium methylsilanetriolate

Vue d'ensemble

Description

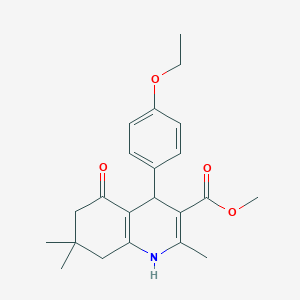

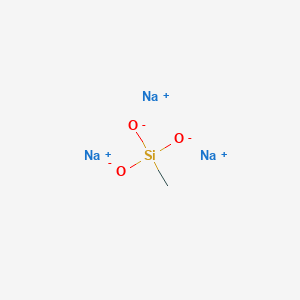

Sodium methylsilanetriolate is a chemical compound with the molecular formula CH3Na3O3Si . It is also known by other names such as Sodium methylsiliconate, trisodium; methyl (trioxido)silane, and sodium methylsiliconate, 30% in water . The molecular weight of Sodium methylsilanetriolate is 160.09 g/mol .

Molecular Structure Analysis

The molecular structure of Sodium methylsilanetriolate consists of one carbon atom, three sodium atoms, three oxygen atoms, and one silicon atom . The InChI representation of the compound is InChI=1S/CH3O3Si.3Na/c1-5(2,3)4;;;/h1H3;;;/q-3;3*+1 . The Canonical SMILES representation is CSi([O-])[O-].[Na+].[Na+].[Na+] .

Physical And Chemical Properties Analysis

Sodium methylsilanetriolate has a molecular weight of 160.09 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of Sodium methylsilanetriolate is 159.95445333 g/mol . The Topological Polar Surface Area is 69.2 Ų . It has a Heavy Atom Count of 8 . The Formal Charge is 0 . The Complexity is 28.4 . It has an Isotope Atom Count of 0 . It has a Defined Atom Stereocenter Count of 0 and an Undefined Atom Stereocenter Count of 0 . It has a Defined Bond Stereocenter Count of 0 and an Undefined Bond Stereocenter Count of 0 . It has a Covalently-Bonded Unit Count of 4 .

Applications De Recherche Scientifique

Surface Modification and Treatment

Sodium methylsiliconate is utilized in the modification of surfaces to enhance properties such as hydrophobicity and durability. It is particularly effective in non-metal surface treatment applications, where it modifies the surface of a wide range of materials, including textiles, paper, and construction materials .

Construction and Building Materials

In the construction industry, Sodium methylsiliconate serves as an active ingredient in water-repellent treatments for external and internal masonry surfaces. It is used in coatings, paints, and masonry treatment products to protect buildings from moisture and extend their lifespan .

Environmental Remediation

Functionalized silica nanoparticles, which can be derived from Sodium methylsiliconate, play a significant role in environmental remediation. They are used in applications such as adsorption of pollutants, heavy metal removal, and degradation of organic contaminants, contributing to cleaner water and soil environments .

Advanced Catalysis

Sodium methylsiliconate-related compounds are used in advanced catalysis to enhance reaction rates and selectivity. They are involved in the production of catalysts that facilitate various chemical reactions, including those in the pharmaceutical and petrochemical industries .

Biomedical Applications

Silica-based nanoparticles, which can be produced using Sodium methylsiliconate, are employed in various biomedical applications. They are used for drug delivery systems, bioimaging, and as scaffolds for tissue engineering due to their biocompatibility and controlled release properties .

Waste Material Stabilization

A recent study has shown that Sodium methylsiliconate, in combination with xanthan gum, can significantly improve the mechanical strength and water stability of phosphogypsum, a byproduct of the phosphate fertilizer industry. This innovative use demonstrates the potential of Sodium methylsiliconate in recycling waste materials for road base construction .

Safety and Hazards

Mécanisme D'action

Target of Action

Sodium methylsilanetriolate, also known as Sodium methylsiliconate, is primarily used in the production of surface-modified particles or substrates . It serves as an intermediate in the production of other organic and inorganic chemicals . Its primary targets are a wide range of materials that it modifies on the surface .

Mode of Action

Sodium methylsilanetriolate interacts with its targets by modifying their surfaces . In coatings and paints, the substance is combined with water glass (potassium silicate), minerals, and other fillers . It develops its water-repellent properties by reaction with atmospheric carbon dioxide . The active substance formed from the silicone masonry water repellent is polymethyl silicic acid .

Pharmacokinetics

It’s known that the commercial form of a similar compound, potassium methylsilanetriolate, is a corrosive, non-flammable liquid (aqueous solution) with low volatility .

Result of Action

The result of Sodium methylsilanetriolate’s action is the creation of water-repellent treatments for external and internal masonry surfaces . It is consumed in use and it is expected that no residual unreacted material will be present in the final treated articles .

Action Environment

The action of Sodium methylsilanetriolate is influenced by environmental factors such as atmospheric carbon dioxide, which it reacts with to develop its water-repellent properties . The manufacturing of similar compounds like potassium methylsilanetriolate occurs under controlled conditions, with only very small releases to air and wastewater expected .

Propriétés

IUPAC Name |

trisodium;methyl(trioxido)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3O3Si.3Na/c1-5(2,3)4;;;/h1H3;;;/q-3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWKEXJQDDWAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Na3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 30% Aqueous solution: Clear liquid; [Gelest MSDS] | |

| Record name | Silanetriol, 1-methyl-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium methylsiliconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium methylsilanetriolate | |

CAS RN |

16589-43-8 | |

| Record name | Silanetriol, 1-methyl-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium methylsilanetriolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)

![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)